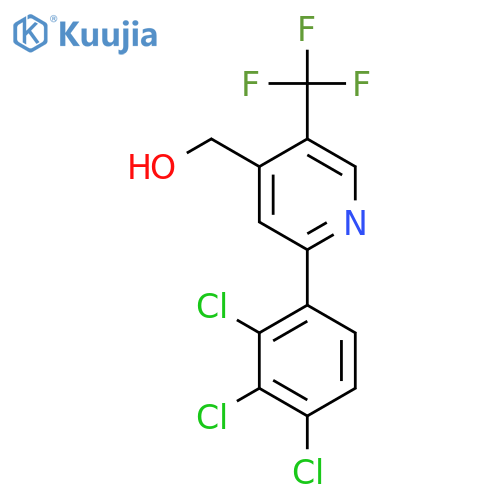Cas no 1361661-18-8 (2-(2,3,4-Trichlorophenyl)-5-(trifluoromethyl)pyridine-4-methanol)

1361661-18-8 structure
商品名:2-(2,3,4-Trichlorophenyl)-5-(trifluoromethyl)pyridine-4-methanol
CAS番号:1361661-18-8
MF:C13H7Cl3F3NO
メガワット:356.554991006851
CID:4967077
2-(2,3,4-Trichlorophenyl)-5-(trifluoromethyl)pyridine-4-methanol 化学的及び物理的性質
名前と識別子
-
- 2-(2,3,4-Trichlorophenyl)-5-(trifluoromethyl)pyridine-4-methanol
-
- インチ: 1S/C13H7Cl3F3NO/c14-9-2-1-7(11(15)12(9)16)10-3-6(5-21)8(4-20-10)13(17,18)19/h1-4,21H,5H2
- InChIKey: JTZJTXATRNHRQE-UHFFFAOYSA-N
- ほほえんだ: ClC1C(=C(C=CC=1C1C=C(CO)C(C(F)(F)F)=CN=1)Cl)Cl
計算された属性
- せいみつぶんしりょう: 354.954531 g/mol
- どういたいしつりょう: 354.954531 g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 21
- 回転可能化学結合数: 2
- 複雑さ: 358
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 4.4
- トポロジー分子極性表面積: 33.1
- ぶんしりょう: 356.5
2-(2,3,4-Trichlorophenyl)-5-(trifluoromethyl)pyridine-4-methanol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A013030804-1g |
2-(2,3,4-Trichlorophenyl)-5-(trifluoromethyl)pyridine-4-methanol |
1361661-18-8 | 97% | 1g |
1,564.50 USD | 2021-06-22 | |
| Alichem | A013030804-250mg |
2-(2,3,4-Trichlorophenyl)-5-(trifluoromethyl)pyridine-4-methanol |
1361661-18-8 | 97% | 250mg |
484.80 USD | 2021-06-22 | |
| Alichem | A013030804-500mg |
2-(2,3,4-Trichlorophenyl)-5-(trifluoromethyl)pyridine-4-methanol |
1361661-18-8 | 97% | 500mg |
863.90 USD | 2021-06-22 |
2-(2,3,4-Trichlorophenyl)-5-(trifluoromethyl)pyridine-4-methanol 関連文献
-
Zhenfei You,Zeping Yang,Yu Chen,Lei Zhang RSC Adv., 2021,11, 18068-18073
-
Jie Wu,Jia-Hui Li,Yang-Xin Yu Phys. Chem. Chem. Phys., 2020,22, 7633-7642
-
Chang Guo,Bin Sun,Yuning Li Polym. Chem., 2014,5, 5247-5254
-
Romain Besnard,Guilhem Arrachart,Julien Cambedouzou,Stéphane Pellet-Rostaing RSC Adv., 2015,5, 57521-57531
1361661-18-8 (2-(2,3,4-Trichlorophenyl)-5-(trifluoromethyl)pyridine-4-methanol) 関連製品
- 2649047-20-9(cyclopropyl(1-methyl-4,5-dihydro-1H-imidazol-2-yl)methanamine)
- 1342133-31-6(2-methyl-N1-(3-methylphenyl)benzene-1,3-diamine)
- 1341453-52-8(N-3-(dimethylamino)propyl-3,5-dimethylcyclohexan-1-amine)
- 2227842-67-1((2R)-1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)propan-2-amine)
- 1805072-92-7(Methyl 3-(aminomethyl)-4-(difluoromethyl)-2-hydroxypyridine-6-carboxylate)
- 651-34-3(4,5-Bis(trifluoromethyl)imidazole)
- 946234-91-9(ethyl 4-(4-methylphenyl)-3-(phenylsulfamoyl)thiophene-2-carboxylate)
- 1261976-43-5(3-Methoxy-5-(naphthalen-2-yl)benzoic acid)
- 98489-83-9(5-(2-hydroxyethyl)-6-methyl-2-(methylsulfanyl)-4(3H)-pyrimidinone)
- 2160799-28-8((4,4-Dimethyloxolan-2-yl)methanethiol)
推奨される供給者
Minglong (Xianning) Medicine Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Taian Jiayue Biochemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
中国のサプライヤー
大量

Hubei Tianan Hongtai Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量
